AZD-1305

Atrial Fibrillation Cardiac Electrophysiology Sodium Channel Blockade

AZD-1305 distinguishes itself as the only combined IKr, ICa,L, and INa blocker with documented atrial-selective action potential prolongation and minimal torsadogenic risk vs. pure IKr blockers. For research groups demanding a validated tool to dissect multi-channel arrhythmia mechanisms with superior proarrhythmic safety profile in vivo. Select ≥98% purity lots only.

Molecular Formula C22H31FN4O4
Molecular Weight 434.5 g/mol
CAS No. 872045-91-5
Cat. No. B605743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-1305
CAS872045-91-5
SynonymsAZD-1305;  AZD 1305;  AZD1305;  UNII-CZO834LXQM; 
Molecular FormulaC22H31FN4O4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F
InChIInChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28)/t17-,18+
InChIKeyBLLNYXOLLAVTRF-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate (CAS 872045-91-5, AZD1305) for Atrial Fibrillation Research


tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate (CAS 872045-91-5), also designated AZD1305, is a synthetic small-molecule oxabispidine derivative [1]. It functions as a combined ion channel blocker, simultaneously inhibiting the rapid component of the delayed rectifier potassium current (IKr) via hERG blockade, the L-type calcium current (ICa,L), and the inward sodium current (INa) [2][3]. This multi-target pharmacology distinguishes it from classical antiarrhythmic agents and underpins its investigation for the acute termination and prevention of atrial fibrillation and flutter [4].

Why Generic Substitution Fails for tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate in Atrial Fibrillation Studies


In-class antiarrhythmic agents (e.g., pure IKr blockers like dofetilide, or multi-channel blockers like amiodarone) cannot be interchanged with AZD1305 without altering experimental outcomes. AZD1305 possesses a unique, balanced triple-channel blockade profile (hERG/IKr, Cav1.2/ICa,L, Nav1.5/INa) that confers a distinct electrophysiological signature [1]. Crucially, this combination yields atrial-predominant effects on action potential duration and effective refractory period while exhibiting a significantly different proarrhythmic liability compared to selective IKr inhibitors [2][3]. Substituting with a compound that blocks only one or two of these targets would fundamentally change the observed efficacy-to-safety ratio and the underlying mechanism of action, rendering comparisons across studies invalid [4].

Quantitative Differentiation Evidence for tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate (AZD1305)


Atrial-Selective Reduction in Action Potential Upstroke Velocity (Vmax) vs. Ventricular Tissue

AZD1305 demonstrates preferential sodium channel blockade in atrial versus ventricular tissue, a key determinant of its atrial-selective efficacy [1]. In isolated canine arterially perfused preparations, AZD1305 (3 µM) reduced the maximum rate of rise of the action potential upstroke (Vmax) by 51 ± 10% in atria, compared to a significantly smaller reduction of 31 ± 23% in ventricles (cycle length = 500 ms) [1]. This atrial-selective effect on Vmax is further supported by its more potent inhibition of peak sodium current (INa,peak) in atrial versus ventricular myocytes [1].

Atrial Fibrillation Cardiac Electrophysiology Sodium Channel Blockade

Lower Proarrhythmic Risk vs. Dofetilide: Reduced QT Interval Prolongation and Absence of Torsades de Pointes (TdP)

In a direct comparative study in the methoxamine-sensitized rabbit model, AZD1305 exhibited a significantly lower proarrhythmic potential than the selective IKr blocker dofetilide [1]. AZD1305 increased the QT interval from 145 ± 8 ms to 196 ± 18 ms, whereas dofetilide prolonged the QT interval to a much greater extent (from 161 ± 3 ms to 256 ± 15 ms) [1]. Critically, AZD1305 did not induce torsades de pointes (TdP) in any animal (0/17), while dofetilide caused TdP in 12/17 rabbits (P < 0.01 vs. AZD1305) [1]. Furthermore, AZD1305 did not increase beat-by-beat QT interval variability, a predictor of TdP risk, unlike dofetilide [1].

Cardiac Safety Pharmacology Torsades de Pointes QT Prolongation

Atrial-Selective Prolongation of Effective Refractory Period (ERP) in Humans vs. Ventricle

In a clinical electrophysiology study of patients post-atrial flutter ablation, AZD1305 demonstrated a preferential increase in atrial versus ventricular refractoriness [1]. In the highest dose group, AZD1305 increased the right atrial effective refractory period (RA-ERP) by 84 milliseconds, while the right ventricular effective refractory period (RV-ERP) increased by only 59 milliseconds [1]. This represents an atrial-predominant effect on refractoriness, which is desirable for terminating atrial arrhythmias while minimizing ventricular side effects.

Clinical Electrophysiology Atrial Flutter Effective Refractory Period

Multi-Channel Blockade Profile (hERG, Cav1.2, Nav1.5) Distinguishes AZD1305 from Single- and Dual-Channel Inhibitors

AZD1305 is characterized as a combined ion channel blocker, with in vitro studies confirming concentration-dependent inhibition of hERG (IKr), L-type calcium (Cav1.2), and Nav1.5 (INa) currents [1][2]. While exact IC50 values from the same study are needed for a rigorous quantitative comparison, the literature consistently reports that AZD1305 potently blocks all three channels [2]. This multi-target profile differentiates it from pure IKr blockers (e.g., dofetilide), which lack sodium and calcium channel activity, and from other atrial-selective agents (e.g., vernakalant) which have a different balance of ion channel effects [3].

Ion Channel Pharmacology hERG Calcium Channel Sodium Channel

Physical Properties: High Purity (>98% to >99%) and Defined Solubility Enable Reproducible In Vitro/In Vivo Studies

Commercially available AZD1305 is supplied with documented high purity, typically >98% (HPLC) to 99.25% or higher, as reported by multiple vendors . This is essential for reproducible pharmacological studies. Furthermore, its solubility in DMSO (10 mM to 25 mg/mL) is well-defined, facilitating accurate preparation of stock solutions for in vitro assays . The free base exhibits stability at 25°C for at least 3 months [1], ensuring consistent performance during laboratory storage.

Chemical Purity Solubility Stability

High-Value Application Scenarios for tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate (AZD1305)


Translational Studies of Atrial-Selective Electrophysiology and Atrial Fibrillation (AF) Termination

AZD1305 is the preferred tool compound for research groups focused on understanding the mechanisms of atrial-selective antiarrhythmic action. Its demonstrated ability to preferentially prolong atrial effective refractory period (by 84 ms vs. 59 ms in ventricle in humans [1]) and reduce atrial Vmax (51% vs. 31% in ventricle [2]) makes it ideal for in vivo and ex vivo models of AF, including those using large animals (e.g., canine or porcine models) where atrial-predominant effects are critical for efficacy without undue ventricular depression [1][2].

Cardiac Safety Pharmacology and Proarrhythmia Risk Assessment

For safety pharmacologists, AZD1305 serves as a valuable comparator compound due to its unique proarrhythmic profile. Unlike the pure IKr blocker dofetilide, which induced TdP in 12/17 rabbits and dramatically increased QT variability, AZD1305 (at equivalent QT-prolonging doses) did not induce TdP in any animal (0/17) and did not increase beat-by-beat QT variability [3]. This makes it an essential reference standard for assays designed to differentiate between compounds that prolong repolarization with low versus high torsadogenic risk, such as the methoxamine-sensitized rabbit model or the canine chronic AV block model [3].

Mechanistic Studies of Combined Ion Channel Blockade

Investigators studying the complex interplay between IKr, ICa,L, and INa in cardiac repolarization and arrhythmogenesis will find AZD1305 indispensable. As a single molecule that potently and simultaneously blocks hERG, Cav1.2, and Nav1.5 channels [3][4], it offers a defined pharmacological tool to interrogate the net electrophysiological outcome of combined ion channel modulation. This is particularly relevant for validating computational models of cardiac action potential or for dissecting the contribution of each current to drug-induced changes in repolarization reserve and arrhythmia vulnerability [3][4].

Pharmacology Core Facilities and Compound Libraries

For core facilities managing libraries of ion channel modulators, AZD1305 represents a high-value addition due to its well-characterized, reproducible physical properties. Its documented high purity (>98% to 99.25% ) and defined solubility in DMSO (10 mM to 25 mg/mL ) ensure that researchers can reliably prepare stock solutions for screening campaigns, electrophysiology experiments, or in vivo administration, minimizing variability and waste associated with poorly characterized or impure compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-1305

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.